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Abstract

Ro 63-1908, chemically identified as 1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-
piperidin-4-ol, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA)
receptor, specifically targeting the NR2B subunit.[1][2] This remarkable selectivity, with a
greater than 20,000-fold preference for NR2B over NR2A-containing receptors, has established
Ro 63-1908 as an invaluable tool in neuroscience research and a compound of interest in drug
development.[1][3] Its activity-dependent mechanism of action further refines its
pharmacological profile, offering a nuanced approach to modulating NMDA receptor function.[1]
[4] This technical guide provides a comprehensive overview of the biological activity,
significance, and experimental data associated with Ro 63-1908.

Introduction: The NMDA Receptor and the Role of
the NR2B Subunit

The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system,
playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is
implicated in a range of neuropathological conditions, including stroke, epilepsy, and
neurodegenerative diseases. The receptor is a heterotetrameric complex typically composed of
two glycine-binding NR1 subunits and two glutamate-binding NR2 subunits. The diverse NR2
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subunits (NR2A, NR2B, NR2C, and NR2D) confer distinct pharmacological and biophysical
properties to the receptor complex.

The NR2B subunit is predominantly expressed in the forebrain and is particularly abundant
during early development. It is associated with synaptic plasticity and has been a key target for
therapeutic intervention due to its involvement in excitotoxic neuronal death. Selective
antagonists of the NR2B subunit, such as Ro 63-1908, are sought after for their potential to
offer neuroprotection without the severe side effects associated with non-selective NMDA
receptor blockers.[3]

Biological Activity of Ro 63-1908

Ro 63-1908 exhibits a highly specific and potent antagonist activity at NMDA receptors
containing the NR2B subunit. Its mechanism is activity-dependent, meaning it more effectively
blocks the receptor when it is activated by its agonists, glutamate and glycine.[1]

In Vitro Pharmacology

The in vitro profile of Ro 63-1908 has been extensively characterized, demonstrating its high
affinity and selectivity for the NR2B subunit.
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Assay Parameter Value Reference
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iShildizoctlp 00 (FIGh-afinty 4 002 um [1](2]
Binding site)
[3H]dizocilpine o
o IC50 (Low-affinity site) 97 uM [1112]
Binding
Recombinant
Receptors (NR1C + IC50 0.003 uM [1]
NR2B)
Recombinant
IC50 0.043 pM [5]
Receptors (NR1A/2B)
Recombinant
Receptors (NR1C + IC50 >100 uM [1]
NR2A)
Recombinant
IC50 >100 pM [5]
Receptors (NR1A/2A)
Recombinant
IC50 >100 pM [5]
Receptors (NR1A/2C)
Glutamate-induced
o IC50 0.68 uM [1][2]
Toxicity
Oxygen/Glucose
Deprivation-induced IC50 0.06 uM [1112]

Toxicity

In Vivo Pharmacology

In vivo studies have corroborated the potent and selective NR2B antagonistic effects of Ro 63-
1908, demonstrating its efficacy in various animal models of neurological disorders.
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Dose/Concentr

Model Parameter ] Effect Reference
ation

Sound-induced

Seizures (DBA/2 ED50 4.5 mg/kg i.p. Anticonvulsant [11[2]

mice)

NMDA-induced . .

) ED50 2.31 mg/kg i.v. Anticonvulsant [11[2]

Seizures

Permanent Focal

Ischemia Plasma 39%

] ] 450 ng/ml ) [1][2]
(Cortical Concentration Neuroprotection
Damage)

Spontaneous
Motor Activity 1-30 mg/kg s.c. Mild increase [31[4]
(Rats/Mice)
5-Choice Serial Increased
Reaction Time 0.3-3 mg/kg premature [31[4]
Task (Rats) responses
Reduced inter-
DRL24 Task response time,
0.3-3 mg/kg ] [3][4]
(Rats) increased
response rate
Inflammation-
induced ) Significant
) 5 mg/kg i.p. ) [6]
Behavioral reduction
Allodynia
Methamphetamin
e Conditioned
Place Preference 3.0 mg/kg Blocked [7]

(Acquisition in

male rats)

Signaling Pathways and Mechanism of Action

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://pubmed.ncbi.nlm.nih.gov/12183650/
https://www.echinobase.org/xenbase/literature/article.do?method=display&articleId=6674
https://pubmed.ncbi.nlm.nih.gov/12183650/
https://www.echinobase.org/xenbase/literature/article.do?method=display&articleId=6674
https://pubmed.ncbi.nlm.nih.gov/12183650/
https://www.echinobase.org/xenbase/literature/article.do?method=display&articleId=6674
https://www.researchgate.net/publication/10885249_Evaluation_of_the_NR2B-selective_NMDA_receptor_antagonist_Ro_63-1908_on_rodent_behaviour_Evidence_for_an_involvement_of_NR2B_NMDA_receptors_in_response_inhibition
https://pubmed.ncbi.nlm.nih.gov/12604092/
https://www.researchgate.net/publication/10885249_Evaluation_of_the_NR2B-selective_NMDA_receptor_antagonist_Ro_63-1908_on_rodent_behaviour_Evidence_for_an_involvement_of_NR2B_NMDA_receptors_in_response_inhibition
https://pubmed.ncbi.nlm.nih.gov/12604092/
https://www.researchgate.net/publication/10885249_Evaluation_of_the_NR2B-selective_NMDA_receptor_antagonist_Ro_63-1908_on_rodent_behaviour_Evidence_for_an_involvement_of_NR2B_NMDA_receptors_in_response_inhibition
https://pubmed.ncbi.nlm.nih.gov/12604092/
https://www.jneurosci.org/content/25/48/11107
https://pubmed.ncbi.nlm.nih.gov/34052688/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Ro 63-1908 exerts its effects by binding to the NR2B subunit of the NMDA receptor, thereby
inhibiting the influx of Ca2+ ions that is characteristic of NMDA receptor activation. This
modulation of calcium signaling is central to its neuroprotective and behavioral effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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